molecular formula C12H16F2N2O B2498867 N-(4,4-difluorocyclohexyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034422-68-7

N-(4,4-difluorocyclohexyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No. B2498867
CAS RN: 2034422-68-7
M. Wt: 242.27
InChI Key: URUFXWMAOKVDSW-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2-(1H-pyrrol-1-yl)acetamide, commonly known as DPA-714, is a novel ligand that binds to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that plays a crucial role in the regulation of cellular metabolism and energy production. DPA-714 has become a popular research tool in the field of neuroimaging due to its ability to selectively bind to TSPO and provide information on the activation of microglia, which are immune cells in the brain.

Scientific Research Applications

Electrophilic Fluorination and Synthesis

  • Research has explored the development of novel fluorinating agents, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], which demonstrates the capacity for site-selective fluorination under mild conditions. This work underscores the utility of N-(4,4-difluorocyclohexyl)-2-(1H-pyrrol-1-yl)acetamide derivatives in enhancing synthetic methodologies, particularly in the domain of fluorination chemistry (Banks, Besheesh, & Tsiliopoulos, 1996).

Structural Characterization and Analysis

  • The characterization and Hirshfeld surface analysis of N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide highlight its complex crystalline structure. Such studies are crucial for understanding the molecular interactions and stability of compounds, providing insights into their potential applications in material science and drug design (Rani et al., 2015).

Corrosion Inhibition

  • Acetamide derivatives, including those structurally related to this compound, have been synthesized and evaluated for their corrosion inhibition properties. Such compounds have shown promising results in protecting steel against corrosion in acidic and oil medium environments, underscoring their potential industrial applications (Yıldırım & Cetin, 2008).

Novel Synthesis Approaches

  • Innovative synthetic approaches have been developed for N-difluoromethyl-2-pyridone derivatives, using N-(pyridin-2-yl)acetamide derivatives as precursors. Such methodologies enhance the synthesis of fluorinated compounds, which are of significant interest due to their potential pharmacological activities (Ando, Wada, & Sato, 2006).

Pharmacological Potential

  • The synthesis and evaluation of acetamide derivatives for their opioid kappa agonist properties reveal the pharmacological potential of such compounds. Through meticulous structural analysis and biological evaluation, novel potent agonists have been identified, contributing to the development of new therapeutic agents (Costello et al., 1991).

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O/c13-12(14)5-3-10(4-6-12)15-11(17)9-16-7-1-2-8-16/h1-2,7-8,10H,3-6,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUFXWMAOKVDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CN2C=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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